N,N-Diethyl-3,3,3-trifluoropropanamide
Description
N,N-Diethyl-3,3,3-trifluoropropanamide is a fluorinated amide derivative with the molecular formula C₇H₁₂F₃NO. Its structure features a trifluoromethyl (-CF₃) group at the β-position of the propanamide backbone, coupled with diethylamino substituents on the nitrogen atom. This compound is characterized by its strong electron-withdrawing trifluoromethyl group, which enhances thermal and chemical stability while influencing lipophilicity and reactivity.
Properties
CAS No. |
124397-92-8 |
|---|---|
Molecular Formula |
C7H12F3NO |
Molecular Weight |
183.17 g/mol |
IUPAC Name |
N,N-diethyl-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C7H12F3NO/c1-3-11(4-2)6(12)5-7(8,9)10/h3-5H2,1-2H3 |
InChI Key |
HEELAURFSABMDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,3,3-trifluoropropanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired amide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors can help in maintaining the required reaction conditions and optimizing yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
N,N-Diethyl-3,3,3-trifluoropropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3,3,3-trifluoropropanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,N-Diethyl-3,3,3-trifluoropropanamide and related compounds:
Key Comparative Insights:
Electronic Effects: The trifluoromethyl group in the target compound imparts strong electron-withdrawing properties, enhancing stability and altering reactivity compared to non-fluorinated analogs (e.g., N,N-diethyl-3-phenylpropanamide). This group reduces nucleophilicity at the carbonyl oxygen, making the compound less reactive in electrophilic substitutions . N,N-Diethyl-2,3,3,3-tetrafluoropropanamide exhibits even greater electronegativity due to the α-fluorine, which may hinder certain reactions but improve thermal stability .
In contrast, hydroxylated derivatives (e.g., substituted N-phenyl-2-hydroxy-2-methyl-3,3,3-trifluoropropanamide) show distinct bioactivity, such as pyruvate dehydrogenase activation, highlighting the role of polar functional groups in modulating biological interactions .
Synthetic Complexity :
- Compounds with heterocyclic or multi-fluorinated substituents (e.g., furan, oxadiazole, or bis-trifluoromethyl groups) require more elaborate synthetic routes, often involving multi-step functionalization .
Applications :
- This compound is a candidate for drug discovery due to its balance of lipophilicity and electronic properties.
- N,N-Diethyl-2,3,3,3-tetrafluoropropanamide may find use in agrochemicals or specialty polymers due to its high fluorine content and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
